molecular formula C24H28N2O4S B11399599 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B11399599
M. Wt: 440.6 g/mol
InChI Key: YLXCMBYLIQQNGU-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that features a benzofuran core, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Acetamide Group: This step involves the reaction of the benzofuran derivative with acetic anhydride or acetyl chloride under basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The benzofuran core and the sulfonamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-Dimethylbenzofuran-3-yl)acetic acid: Shares the benzofuran core but lacks the piperidine and sulfonamide groups.

    N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl]phenyl]acetamide: Contains a similar acetamide group but has different aromatic and heterocyclic components.

Uniqueness

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is unique due to its combination of a benzofuran core, a piperidine ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]acetamide

InChI

InChI=1S/C24H28N2O4S/c1-16-5-4-10-26(14-16)31(28,29)21-8-6-20(7-9-21)25-23(27)13-19-15-30-22-12-17(2)11-18(3)24(19)22/h6-9,11-12,15-16H,4-5,10,13-14H2,1-3H3,(H,25,27)

InChI Key

YLXCMBYLIQQNGU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=CC(=CC(=C43)C)C

Origin of Product

United States

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